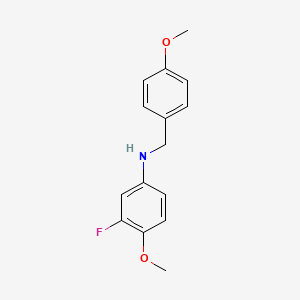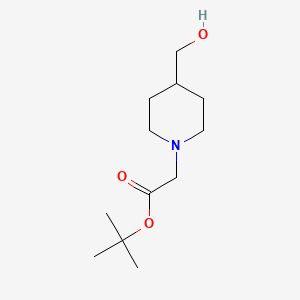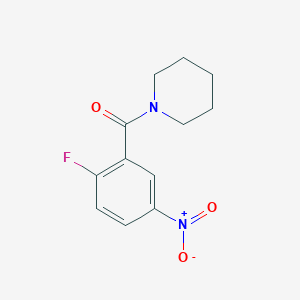
1-(2-Fluoro-5-nitrobenzoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-5-nitrobenzoyl)piperidine is a chemical compound that belongs to the class of fluorinated piperidines It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further connected to a piperidine ring
准备方法
The synthesis of 1-(2-Fluoro-5-nitrobenzoyl)piperidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Acylation: The formation of a benzoyl group by reacting the nitrofluorobenzene with an appropriate acylating agent.
Piperidine Introduction: The final step involves the reaction of the acylated intermediate with piperidine under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
化学反应分析
1-(2-Fluoro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Fluoro-5-nitrobenzoyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis:
Material Science: Its unique chemical properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 1-(2-Fluoro-5-nitrobenzoyl)piperidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
1-(2-Fluoro-5-nitrobenzoyl)piperidine can be compared with other fluorinated piperidines and nitrobenzoyl derivatives. Similar compounds include:
1-(2-Fluorobenzoyl)piperidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Nitrobenzoyl)piperidine: Lacks the fluorine atom, affecting its binding properties and stability.
1-(2-Fluoro-4-nitrobenzoyl)piperidine: The position of the nitro group is different, leading to variations in electronic effects and reactivity.
The uniqueness of this compound lies in the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties.
属性
IUPAC Name |
(2-fluoro-5-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-5-4-9(15(17)18)8-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZUQVFAGMYXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
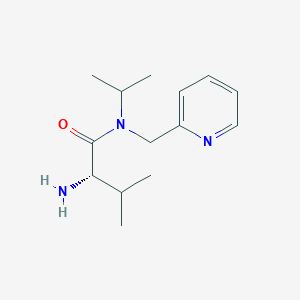
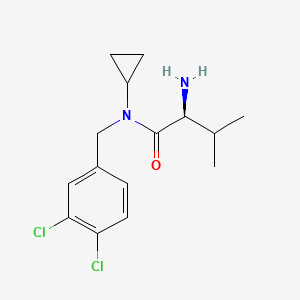
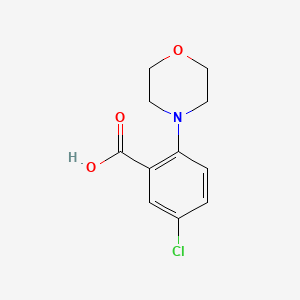
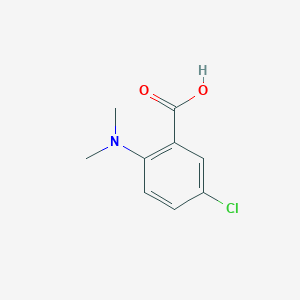
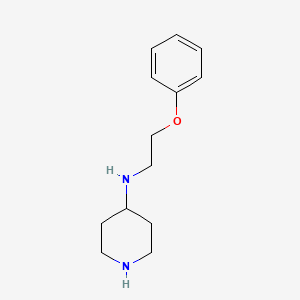
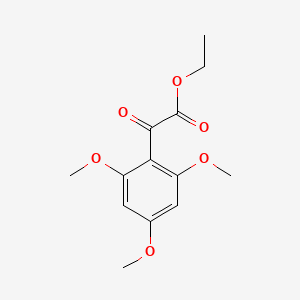
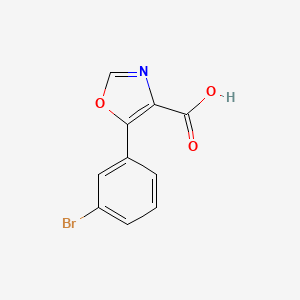
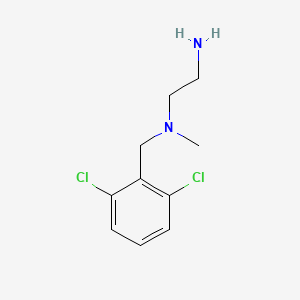
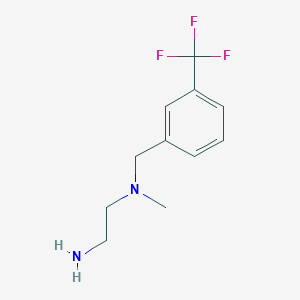
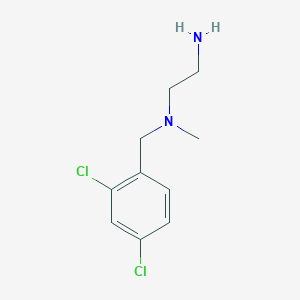
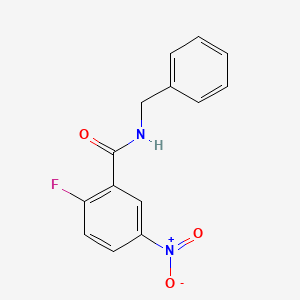
amine](/img/structure/B7870176.png)
